An In-depth Technical Guide to the Fundamental Properties of N-Ethyl-p-toluenesulfonamide
An In-depth Technical Guide to the Fundamental Properties of N-Ethyl-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-p-toluenesulfonamide is a versatile organic compound with significant applications across various scientific and industrial sectors.[1] Primarily recognized for its role as a plasticizer, it is also a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] Its unique chemical structure, comprising a toluenesulfonamide group with an ethyl substituent on the nitrogen atom, imparts a range of properties that make it a valuable molecule in organic chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties of N-Ethyl-p-toluenesulfonamide, including its physicochemical characteristics, toxicological profile, and key applications, with a focus on detailed experimental protocols and the underlying chemical and biological pathways.
Physicochemical Properties
N-Ethyl-p-toluenesulfonamide is typically a white crystalline solid at room temperature.[1] The presence of the sulfonamide functional group and the ethyl substituent influences its solubility and reactivity.[1]
Identification and Structure
| Property | Value | Source(s) |
| IUPAC Name | N-ethyl-4-methylbenzenesulfonamide | [3] |
| Synonyms | N-Ethyl-4-toluenesulfonamide, Ethyl p-toluenesulfonamide (B41071), Sancticizer 3 | [4] |
| CAS Number | 80-39-7 | [3] |
| Molecular Formula | C₉H₁₃NO₂S | [3] |
| Molecular Weight | 199.27 g/mol | [3] |
| SMILES | CCNS(=O)(=O)c1ccc(C)cc1 |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 63-65 °C | [5] |
| Boiling Point | 226.1 °C at 101,325 Pa | |
| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |
| Purity | Typically ≥98% (HPLC) | [6] |
| Density | 1.188 g/cm³ at 20°C |
Experimental Protocols
Synthesis of N-Ethyl-p-toluenesulfonamide
A common method for the synthesis of N-Ethyl-p-toluenesulfonamide involves the reaction of p-toluenesulfonyl chloride with ethylamine.[1] A more recent approach utilizes a solid super acid catalyst for the reaction between anhydrous p-toluenesulfonamide and a primary amine in the presence of a molecular sieve as a water absorbent.[7]
Protocol: Synthesis via Anhydrous p-Toluenesulfonic Acid [7]
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Reaction Setup: In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in dichloromethane.
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Catalyst and Desiccant Addition: Add a PIMs-supported solid super acid catalyst and 5A molecular sieves to the solution.
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Amine Addition: Introduce the primary amine (ethylamine) to the reaction mixture.
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Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20°C) with continuous stirring for a specified duration (e.g., 6 hours).
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Work-up:
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Filter the reaction mixture to remove the molecular sieves and catalyst.
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Wash the filtrate sequentially with a dilute hydrochloric acid solution and a dilute sodium hydroxide (B78521) solution.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent to yield pure N-Ethyl-p-toluenesulfonamide.
Caption: Synthesis workflow for N-Ethyl-p-toluenesulfonamide.
Determination of Physicochemical Properties
Standardized methods are employed to determine the physicochemical properties of N-Ethyl-p-toluenesulfonamide.
Melting Point Determination (Capillary Method):
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A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).
-
The sample is heated slowly and uniformly.
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The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Boiling Point Determination (Distillation Method):
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A sample of the liquid is placed in a distillation flask with boiling chips.
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A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
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The flask is heated, and the liquid is brought to a boil.
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The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.
Solubility Determination (OECD Guideline 105):
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A predetermined amount of the substance is added to a known volume of water in a flask.
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The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is then separated from any undissolved solid by centrifugation or filtration.
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The concentration of the substance in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).
Applications and Mechanisms of Action
Role as a Plasticizer
N-Ethyl-p-toluenesulfonamide is widely used as a plasticizer in various polymers, including polyamides and cellulose (B213188) acetate.[4] Plasticizers are additives that increase the flexibility and durability of materials.
Mechanism of Action:
The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. The N-Ethyl-p-toluenesulfonamide molecules intersperse themselves between the polymer chains, increasing the free volume and allowing the polymer chains to move more freely past one another. This increased mobility results in a lower glass transition temperature (Tg) and enhanced flexibility of the polymer.
Caption: Mechanism of action of N-Ethyl-p-toluenesulfonamide as a plasticizer.
Intermediate in Chemical Synthesis
Toxicological Profile and Biological Interactions
The toxicological properties of N-Ethyl-p-toluenesulfonamide are primarily associated with the sulfonamide functional group.
Summary of Toxicological Data
| Endpoint | Result | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Skin Irritation | Causes skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | [9] |
| Respiratory Irritation | May cause respiratory irritation. | [9] |
| Carcinogenicity | Not classified as a carcinogen. | |
| Mutagenicity | Not classified as a germ cell mutagen. | [9] |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | [9] |
Potential Biological Pathways
Specific signaling pathways directly modulated by N-Ethyl-p-toluenesulfonamide are not well-documented in publicly available literature. However, based on the known toxicology of sulfonamides and the metabolism of the related compound p-toluenesulfonamide, some potential biological interactions can be inferred.
Metabolism: The parent compound, p-toluenesulfonamide, is known to be metabolized by cytochrome P450 enzymes in the liver.[4] It is plausible that N-Ethyl-p-toluenesulfonamide undergoes similar metabolic processes, which could involve hydroxylation of the aromatic ring or N-dealkylation.
Toxicity: The general toxicity of sulfonamides can involve hypersensitivity reactions and effects on the kidneys and hematopoietic system.[2] The mechanism for sulfonamide-induced nephrotoxicity can involve crystalluria, where the drug or its metabolites precipitate in the renal tubules, leading to obstruction and damage.
Caption: Putative metabolic and toxicological pathway.
Conclusion
N-Ethyl-p-toluenesulfonamide is a compound of significant industrial and scientific interest. Its fundamental properties, particularly its ability to act as a plasticizer and a versatile chemical intermediate, have led to its widespread use. While its physicochemical characteristics and synthesis are well-understood, further research is needed to fully elucidate its specific biological interactions and metabolic fate. A deeper understanding of these aspects will be crucial for the continued safe and effective application of this compound in drug development and other advanced technologies.
References
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. pharmacyinfoline.com [pharmacyinfoline.com]
- 6. N-Ethyl-p-toluenesulfonamide | 80-39-7 | TCI AMERICA [tcichemicals.com]
- 7. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. N-Ethyl-N-phenyl-p-toluene-sulfonamide [pubmed.ncbi.nlm.nih.gov]
